molecular formula C12H11BrO4 B1600897 Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 40155-54-2

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B1600897
CAS No.: 40155-54-2
M. Wt: 299.12 g/mol
InChI Key: YAXZGVSOAFLCQS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dioxobutanoate moiety

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds have shown promise in various applications. For instance, ethyl-4-bromophenyl carbamate has been evaluated for its effect on different Rhipicephalus microplus stages implanted in cattle, showing potential for tick control . Further studies may reveal more potential uses for this compound and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

    Reduction: Ethyl 4-(4-bromophenyl)-2-hydroxybutanoate.

    Substitution: Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate or Ethyl 4-(4-mercaptophenyl)-2,4-dioxobutanoate.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release the active acid form. This dual functionality allows the compound to modulate various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
  • Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Comparison: Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXZGVSOAFLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454019
Record name ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-54-2
Record name ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as for intermediate 66 using sodium metal (0.404 g, 17.58 mmol), 1-(4-bromophenyl)ethanone (3.5 g, 17.58 mmol), and diethyl ethanedioate (2.384 mL, 17.58 mmol). The product was collected as 5.1 g (97%). LCMS E-S (M+H)=299.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.22-1.37 (m, 3H), 4.25 (d, J=6.57 Hz, 2H), 7.72 (m, 2H), 7.92 (m, 2H).
[Compound]
Name
intermediate 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.384 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

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